5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chlorine atom at the 5-position and a nitro group at the 3-position. It has a molecular formula of C6H3ClN4O2 and a molecular weight of 198.57 g/mol .
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been extensively studied . They have been found to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that they could influence pathways involving these bases .
Result of Action
Pyrazolo[3,4-b]pyridines have been associated with a variety of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriately substituted pyridine derivatives. One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the nitration step. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 5-Amino-3-nitro-1H-pyrazolo[4,3-b]pyridine.
Substitution: Various substituted pyrazolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-nitro-1H-pyrazolo[3,4-b]pyridine
- 5-Chloro-3-nitro-1H-pyrazolo[4,3-c]pyridine
- 5-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine
Uniqueness
5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a nitro group in the pyrazolopyridine scaffold allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-chloro-3-nitro-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(8-4)6(10-9-3)11(12)13/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQXEWQLZXWKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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